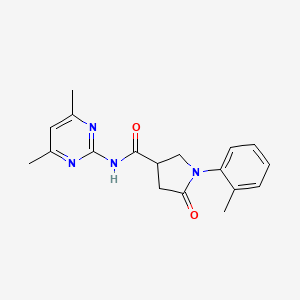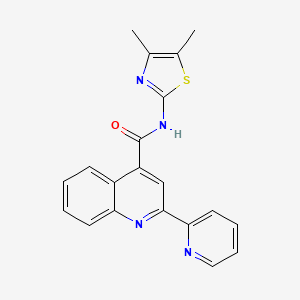![molecular formula C12H13N5O3 B11157783 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate](/img/structure/B11157783.png)
methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE, can be approached through several methods:
Triethyl Orthoformate and Sodium Azide: This method involves the reaction of triethyl orthoformate with sodium azide under acidic conditions to form the tetrazole ring.
Alcohols and Aldehydes: Another approach is the reaction of alcohols or aldehydes with azides, which can be catalyzed by various acids or bases.
Isocyanides: Isocyanides can also be used in the synthesis of tetrazole derivatives through multicomponent reactions.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. These methods are designed to be environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazole oxides, while reduction can produce amines .
科学研究应用
METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Used in the development of new materials with specific properties, such as high nitrogen content for explosives
作用机制
The mechanism of action of METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
3-Methyl-1H-1,2,4-triazole: Another nitrogen-rich heterocycle with similar properties and applications.
3-[methyl(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]propanenitrile: A compound with a similar tetrazole ring structure.
Uniqueness
METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a formamido group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[3-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H13N5O3/c1-8(12(19)20-2)14-11(18)9-4-3-5-10(6-9)17-7-13-15-16-17/h3-8H,1-2H3,(H,14,18)/t8-/m0/s1 |
InChI 键 |
BCLVZTHYURQSHR-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
规范 SMILES |
CC(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluoro-2-nitrophenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11157713.png)
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B11157716.png)
![7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157724.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11157729.png)
![3-(2-chlorophenyl)-N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11157742.png)
![2-chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11157744.png)
![methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11157750.png)
![6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157755.png)

![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157765.png)
![2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11157771.png)
![Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11157774.png)

